ethyl 5-isopropyl-1H-imidazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-propan-2-yl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)8-7(6(2)3)10-5-11-8/h5-6H,4H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZMTIDAGDXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504425 | |
| Record name | Ethyl 5-(propan-2-yl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38603-79-1 | |
| Record name | Ethyl 5-(propan-2-yl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-isopropyl-1H-imidazole-4-carboxylate typically involves the condensation of appropriate aldehydes and amines, followed by cyclization and esterification reactions. One common method involves the reaction of 2-propylimidazole with ethyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-isopropyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
- Building Block : Ethyl 5-isopropyl-1H-imidazole-4-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for functionalization that can lead to various derivatives used in advanced materials and pharmaceuticals.
- Ligand in Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that may exhibit interesting catalytic properties.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. In studies, minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent .
- Antiviral Properties : Recent investigations have shown that this compound can inhibit viral replication, particularly against SARS-CoV-2. In vitro studies reported an effective concentration (EC50) of approximately 1.1 µM, indicating strong antiviral activity without significant cytotoxicity (CC50 > 30 µM) .
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly as an enzyme inhibitor. It has shown promise in inhibiting purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism in various diseases, including cancer .
Case Studies and Experimental Data
Several studies have evaluated the biological activities of this compound:
Mechanism of Action
The mechanism of action of ethyl 5-isopropyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The table below compares ethyl 5-isopropyl-1H-imidazole-4-carboxylate with two structurally related imidazole derivatives:
Key Observations:
- Substituent Positioning : The target compound’s isopropyl and ester groups at positions 5 and 4, respectively, contrast with analogs where substituents occupy positions 2, 4, or 3. This positional variance impacts steric hindrance and electronic effects.
- Functional Groups : The hydroxyl group in Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate enhances polar interactions, whereas the tetrazole in the derivative from introduces strong hydrogen-bonding and coordination capabilities.
Physical and Chemical Properties
- Solubility : The hydrophobic isopropyl group in the target compound likely reduces aqueous solubility compared to hydroxyl-containing analogs . The tetrazole derivative may exhibit intermediate solubility due to its polar tetrazole moiety.
- Melting Points : Crystallographic studies using tools like SHELX and Mercury suggest that bulkier substituents (e.g., isobutyl in ) may disrupt crystal packing, lowering melting points relative to the target compound.
- Reactivity : The ethyl ester group in all compounds renders them susceptible to hydrolysis, but steric shielding from the isopropyl group in the target compound may slow reaction kinetics compared to less hindered analogs.
Hydrogen Bonding and Crystal Packing
- The hydroxyl group in Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate facilitates extensive hydrogen-bonding networks, as described by Etter’s graph set analysis . In contrast, the target compound’s isopropyl group promotes van der Waals interactions, leading to denser, more hydrophobic crystal structures.
- Mercury software analysis could reveal packing similarities between the target compound and its analogs, with differences in void spaces and interaction motifs influencing material properties like stability.
Spectroscopic Differentiation
- IR Spectroscopy : The ester carbonyl stretch (~1740 cm⁻¹) is common across analogs, but the hydroxyl group in would show a broad O–H stretch (~3200–3600 cm⁻¹).
- NMR Spectroscopy : The isopropyl group in the target compound generates distinct triplet and septet signals for its methyl and methine protons, whereas the isobutyl group in produces a characteristic doublet of quartets.
Biological Activity
Ethyl 5-isopropyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 182.22 g/mol. The compound features an imidazole ring, which is known for its ability to interact with various biological targets. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular receptors. Research indicates that it may act as an enzyme inhibitor, particularly affecting pathways related to antimicrobial and antiviral activities .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, which can lead to altered metabolic pathways in microorganisms and cancer cells. For instance, imidazole derivatives are known to inhibit purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have indicated that it exhibits significant activity against both gram-positive and gram-negative bacteria, as well as certain fungal strains.
Antiviral Activity
Recent investigations have highlighted the compound's potential antiviral activity, particularly against viruses such as SARS-CoV-2. In vitro studies have shown that it can inhibit viral replication with effective concentrations (EC50) comparable to established antiviral agents .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : In a study assessing its antibacterial properties, the compound was tested against various strains, showing minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
- Antiviral Screening : In experiments involving SARS-CoV-2, the compound exhibited an EC50 value of approximately 1.1 µM, indicating potent antiviral effects without significant cytotoxicity (CC50 > 30 µM) .
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit PNP, revealing IC50 values as low as 19 nM in specific assays targeting Mycobacterium tuberculosis PNP .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Antimicrobial Activity | Antiviral Activity | IC50 (nM) |
|---|---|---|---|---|
| This compound | Structure | Moderate | High | 19 |
| Ethyl 4-methyl-5-imidazolecarboxylate | Structure | Low | Moderate | N/A |
| Ethyl 5-bromo-1-isopropyl-1H-imidazole-4-carboxylate | Structure | Moderate | Low | N/A |
Q & A
Q. What are the optimal synthetic routes for ethyl 5-isopropyl-1H-imidazole-4-carboxylate, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-step reactions, such as condensation of substituted imidazole precursors with esterification agents. For example, analogous compounds like ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate are synthesized via nucleophilic addition (e.g., methylmagnesium bromide) followed by acidification and purification steps . Optimization can leverage factorial design of experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry, reducing trial-and-error approaches. Statistical methods (e.g., response surface methodology) are critical for identifying interactions between variables and maximizing yield and purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm substituent positions on the imidazole ring, such as the isopropyl and carboxylate groups. For example, the acetyl group in related compounds shows distinct carbonyl signals at ~170 ppm in 13C NMR .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) is effective for purity assessment, especially when coupled with mass spectrometry (LC-MS) to detect trace impurities .
- Infrared Spectroscopy (IR): Stretching frequencies for C=O (ester: ~1720 cm⁻¹) and N-H (imidazole: ~3200 cm⁻¹) provide functional group validation .
Q. How does the substitution pattern (e.g., isopropyl vs. propyl groups) on the imidazole ring influence reactivity in downstream modifications?
Substituents dictate electronic and steric effects. For instance, bulkier isopropyl groups may hinder nucleophilic attacks at the 2-position, as seen in derivatives like ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, where steric hindrance reduces unwanted byproducts during reduction or alkylation . Comparative studies with analogs (e.g., ethyl 2-(2-fluorophenyl)-5-methyl derivatives) suggest electron-withdrawing groups enhance electrophilic substitution at the 5-position .
Advanced Research Questions
Q. How can computational quantum chemistry (e.g., DFT calculations) predict reactivity and guide experimental design for novel derivatives?
Density Functional Theory (DFT) can model transition states and reaction pathways. For example, ICReDD’s approach combines quantum chemical calculations (e.g., Gibbs free energy barriers) with experimental feedback to optimize conditions for imidazole carboxylate syntheses. This method reduces development time by narrowing reagent choices (e.g., selecting LiAlH4 over NaBH4 for selective reductions) . Molecular docking studies further predict interactions with biological targets, such as enzyme active sites, aiding rational design .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). A meta-analysis framework should:
- Standardize positive/negative controls (e.g., using olmesartan medoxomil intermediates as comparators ).
- Validate solubility and stability in assay media via LC-MS or UV-Vis kinetics .
- Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) .
Q. What methodologies validate target engagement in enzymatic or receptor-binding studies?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) for interactions with proteins like angiotensin receptors .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to distinguish specific vs. non-specific interactions .
- Crystallography: Co-crystallization with targets (e.g., cytochrome P450 enzymes) reveals binding modes and guides SAR refinement .
Q. What strategies ensure stability of this compound under varying storage and experimental conditions?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation products via HPLC .
- Kinetic Modeling: Arrhenius equations predict shelf life by extrapolating degradation rates at accelerated conditions .
- Excipient Screening: Use stabilizers like cyclodextrins to mitigate hydrolysis of the ester group in aqueous buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
